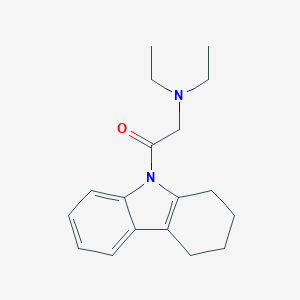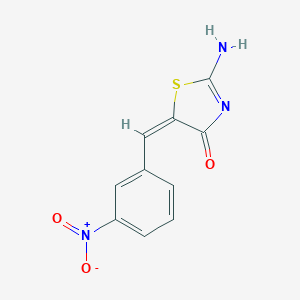![molecular formula C9H5FN4S B249936 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249936.png)
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione (FIT) is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. FIT belongs to the family of triazinoindoles and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is not fully understood. However, it has been suggested that 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione exerts its pharmacological effects by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to have several biochemical and physiological effects. In cancer research, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been found to induce the expression of genes that are involved in apoptosis. In addition, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been found to have low toxicity, which makes it a safe compound to work with. However, one of the limitations of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione research. One area of focus is the development of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione-based drugs for cancer treatment. Another area of focus is the investigation of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione as a potential therapeutic agent for viral and bacterial infections. Furthermore, research can be conducted to improve the solubility of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione in water, which can increase its efficacy in vivo.
Conclusion
In conclusion, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a promising chemical compound that has potential pharmacological applications. Its unique structure and pharmacological properties make it a promising candidate for drug development. The synthesis method of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is relatively simple, and it has been extensively studied for its potential therapeutic applications. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to exhibit anticancer, antiviral, and antimicrobial activities. However, more research is needed to fully understand the mechanism of action of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione involves the reaction of 7-azaindole with thiourea and a fluorinating agent. The reaction takes place in the presence of a catalyst, and the final product is obtained after purification through column chromatography. The synthesis of 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione is a relatively simple process and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione has been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Fórmula molecular |
C9H5FN4S |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
8-fluoro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C9H5FN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3,13H,(H,14,15) |
Clave InChI |
YHQCWYFHLDAZFK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
SMILES |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
SMILES canónico |
C1=CC2=NC3=NC(=S)NNC3=C2C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)
